molecular formula C17H17ClN4O2 B6459380 5-chloro-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-1,3-benzoxazole CAS No. 2549004-64-8

5-chloro-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-1,3-benzoxazole

Cat. No. B6459380
CAS RN: 2549004-64-8
M. Wt: 344.8 g/mol
InChI Key: MDKKVTIQFMOVAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-1,3-benzoxazole, commonly referred to as CMPB, is a synthetic compound with a wide range of applications in the scientific research and laboratory experiments. CMPB is an aromatic heterocyclic compound that belongs to the class of pyrazines and benzoxazoles. It is composed of two fused five-membered rings, one of which is a pyrazine and the other is a benzoxazole. CMPB has been used in various scientific research applications, such as drug discovery and development, material science, and biochemistry.

Scientific Research Applications

CMPB has been used in various scientific research applications, such as drug discovery and development, material science, and biochemistry. CMPB has been used to develop a novel class of small molecule inhibitors of the epidermal growth factor receptor (EGFR). CMPB has also been used to synthesize a series of novel pyrazolopyridine derivatives that are potential anti-inflammatory agents. CMPB has also been used to synthesize a series of novel benzoxazole derivatives that are potential antifungal agents. In addition, CMPB has been used to develop a series of novel benzimidazole derivatives that are potential anti-cancer agents.

Mechanism of Action

CMPB is believed to act as an inhibitor of the epidermal growth factor receptor (EGFR). EGFR is a receptor tyrosine kinase that is involved in the regulation of cell proliferation and differentiation in various tissues and organs. CMPB binds to the extracellular domain of the EGFR, which prevents the receptor from being activated. This inhibition of the EGFR leads to a decrease in cell proliferation and differentiation, which can have a variety of effects depending on the tissue or organ in which it is expressed.
Biochemical and Physiological Effects
The inhibition of the EGFR by CMPB has been shown to have a variety of biochemical and physiological effects. CMPB has been shown to inhibit the growth of various types of cancer cells, including lung, breast, and colon cancer cells. CMPB has also been shown to inhibit the growth of various types of inflammatory cells, which can lead to a decrease in inflammation and pain. CMPB has also been shown to inhibit the growth of various types of bacteria and fungi, which can lead to a decrease in the risk of infection.

Advantages and Limitations for Lab Experiments

CMPB has several advantages and limitations for use in laboratory experiments. One advantage of CMPB is that it is relatively easy to synthesize, which makes it a cost-effective reagent for laboratory experiments. Another advantage of CMPB is that it has a wide range of applications in scientific research, which makes it a versatile reagent for laboratory experiments. One limitation of CMPB is that it is a relatively new compound, which means that there is still limited information available about its effects and applications. Another limitation of CMPB is that it is a relatively unstable compound, which can make it difficult to store and handle in laboratory experiments.

Future Directions

There are several future directions for the use of CMPB in scientific research. One future direction is to further investigate its potential as an inhibitor of the EGFR. This could include studying the effects of CMPB on other types of cancer cells, as well as its potential as an anti-inflammatory and antifungal agent. Another potential future direction is to investigate the potential of CMPB as a drug delivery agent. This could include studying the effects of CMPB on the uptake and release of drugs in the body. Finally, another potential future direction is to investigate the potential of CMPB to be used as a building block for the synthesis of other compounds. This could include studying the effects of CMPB on the synthesis of other compounds, as well as its potential to be used as a catalyst in chemical reactions.

Synthesis Methods

CMPB is synthesized through a multi-step process that involves the formation of an intermediate compound, 2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-1,3-benzoxazole. First, an aqueous solution of sodium hydroxide is added to a solution of 4-methylpiperidine in ethanol. This reaction forms 4-[(pyrazin-2-yloxy)methyl]piperidine. This intermediate compound is then reacted with chloroacetyl chloride to form 2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-1,3-benzoxazole. Finally, this intermediate compound is reacted with aqueous sodium hydroxide to form 5-chloro-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-1,3-benzoxazole, or CMPB.

properties

IUPAC Name

5-chloro-2-[4-(pyrazin-2-yloxymethyl)piperidin-1-yl]-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN4O2/c18-13-1-2-15-14(9-13)21-17(24-15)22-7-3-12(4-8-22)11-23-16-10-19-5-6-20-16/h1-2,5-6,9-10,12H,3-4,7-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDKKVTIQFMOVAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=NC=CN=C2)C3=NC4=C(O3)C=CC(=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.